1-((6-Bromoquinolin-4-yl)thio)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C13H10BrNO2S and a molecular weight of 324.19 g/mol This compound is characterized by the presence of a brominated quinoline ring attached to a cyclopropane carboxylic acid via a sulfanyl linkage
Preparation Methods
The synthesis of 1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid involves several steps, typically starting with the bromination of quinoline. The brominated quinoline is then subjected to a thiolation reaction to introduce the sulfanyl group. Finally, the cyclopropane carboxylic acid moiety is attached through a coupling reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the biological activity of quinoline derivatives, which are known for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The brominated quinoline moiety is known to interact with DNA and enzymes, potentially leading to the inhibition of cellular processes such as replication and transcription. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-[(6-bromoquinolin-4-yl)sulfanyl]cyclopropane-1-carboxylic acid can be compared to other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different functional groups.
Quinoline-4-carboxylic acid: A simpler derivative without the bromine and sulfanyl groups.
6-bromoquinoline: A precursor in the synthesis of the target compound, lacking the cyclopropane carboxylic acid moiety.
The uniqueness of 1-[(6-bromo
Properties
Molecular Formula |
C13H10BrNO2S |
---|---|
Molecular Weight |
324.19 g/mol |
IUPAC Name |
1-(6-bromoquinolin-4-yl)sulfanylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H10BrNO2S/c14-8-1-2-10-9(7-8)11(3-6-15-10)18-13(4-5-13)12(16)17/h1-3,6-7H,4-5H2,(H,16,17) |
InChI Key |
PXFIFZZCAMIKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)SC2=C3C=C(C=CC3=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.